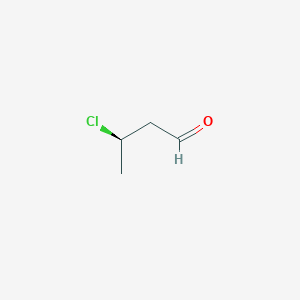

Butanal, 3-chloro-, (R)-

Description

(R)-3-Chlorobutanal is a chiral aldehyde with the molecular formula $ \text{C}4\text{H}7\text{ClO} $. It features a chlorine atom at the third carbon of the butanal chain and the $ R $-configuration at the stereogenic center. This compound is of interest in organic synthesis due to its role as a precursor for pharmaceuticals, agrochemicals, and other chiral intermediates. Its synthesis often involves enantioselective methods, such as biotransformation using recombinant E. coli strains expressing specific enzymes (e.g., oxynitrilases or arylacetonitrilases) . Key physical properties include optical activity, with reported optical rotation values (e.g., $ [\alpha]_D = -25.6^\circ $ for a structurally related aldehyde) and retention times in chiral HPLC analysis .

Properties

CAS No. |

61494-38-0 |

|---|---|

Molecular Formula |

C4H7ClO |

Molecular Weight |

106.55 g/mol |

IUPAC Name |

(3R)-3-chlorobutanal |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1 |

InChI Key |

FNFGGXQSVOJINC-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC=O)Cl |

Canonical SMILES |

CC(CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize Butanal, 3-chloro-, ®- involves the Grignard reaction.

Radical Halogenation: Another method involves the radical halogenation of butanal.

Industrial Production Methods: The industrial production of Butanal, 3-chloro-, ®- often involves the hydroformylation of propene followed by selective chlorination. This method is efficient and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products:

Oxidation: 3-chlorobutanoic acid

Reduction: 3-chlorobutanol

Substitution: 3-hydroxybutanal

Scientific Research Applications

Chemistry: Butanal, 3-chloro-, ®- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also used in the synthesis of biologically active molecules .

Industry: Industrially, Butanal, 3-chloro-, ®- is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability .

Mechanism of Action

The mechanism of action of Butanal, 3-chloro-, ®- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive and versatile .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (R)-3-Chlorobutanal and Analogs

Table 2: Enzymatic Conversion Rates of Chlorinated Aldehydes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.